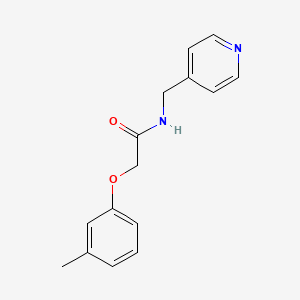
4-(phenylsulfonyl)-N-1,3-thiazol-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfonyl and thiazolyl compounds involves multiple steps, including acylation, catalytic hydrogenation, and cyclocondensation reactions. For example, the synthesis of related compounds has been achieved through reactions involving sulfonyl chloride with ethyl isonipecotate followed by alkaline hydrolysis or cyclocondensation of dithiocarbamate with bromo-phenylsulfonylethanone, followed by dehydration (Khalid et al., 2016). These methodologies could potentially be adapted for the synthesis of 4-(phenylsulfonyl)-N-1,3-thiazol-2-ylbenzamide.
Molecular Structure Analysis
The molecular structure of sulfonyl and thiazolyl derivatives has been extensively studied using techniques such as X-ray crystallography. These studies reveal intricate details about the geometry around the sulfonyl and thiazole groups, showing nearly trigonal-planar geometry around sulfonamide nitrogen atoms and interactions between aromatic rings and the thiazole groups (Carballo et al., 2013). Understanding these structural nuances is crucial for comprehending the reactivity and properties of 4-(phenylsulfonyl)-N-1,3-thiazol-2-ylbenzamide.
Chemical Reactions and Properties
Sulfonyl and thiazolyl compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, the formation of dihydropyrazole derivatives from propargyl alcohol and N-sulfonylhydrazone showcases the reactivity of sulfonyl compounds in tandem reactions (Zhu et al., 2011). These reactions are indicative of the potential chemical behavior of 4-(phenylsulfonyl)-N-1,3-thiazol-2-ylbenzamide in various synthetic contexts.
Physical Properties Analysis
The physical properties of compounds like 4-(phenylsulfonyl)-N-1,3-thiazol-2-ylbenzamide, including solubility, melting point, and crystal structure, are essential for understanding their application potential. Studies on related compounds have shown that these can crystallize in different space groups and exhibit specific intermolecular interactions, which are crucial for the compound's stability and reactivity (Crozet et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity towards various functional groups and conditions, are pivotal for the utility of sulfonyl and thiazolyl compounds. The ability to undergo nucleophilic displacement, engage in cyclocondensation reactions, and exhibit specific inhibitory activities against biological targets underscores the chemical versatility and potential application of these compounds in various domains (Emami & Foroumadi, 2006).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S2/c19-15(18-16-17-10-11-22-16)12-6-8-14(9-7-12)23(20,21)13-4-2-1-3-5-13/h1-11H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPLNKZVSKRHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(phenylsulfonyl)-N-1,3-thiazol-2-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]acetamide](/img/structure/B5619544.png)

![(4R)-N-ethyl-1-(2-furoyl)-4-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-L-prolinamide](/img/structure/B5619567.png)
![8-chloro-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B5619568.png)
![4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl butyrate](/img/structure/B5619580.png)

![[(3aS*,9bS*)-7-methoxy-2-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5619591.png)
![N-(2,3-dihydro-1H-inden-2-yl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5619594.png)
![4-[4-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]-3-butyn-1-ol](/img/structure/B5619601.png)
![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(2-thienylmethyl)pyrrolidin-3-yl]-4-methylpyrimidine-5-carboxamide](/img/structure/B5619615.png)
![2-methyl-N-(pyridin-2-ylmethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5619621.png)

![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]chromane-3-carboxamide](/img/structure/B5619636.png)